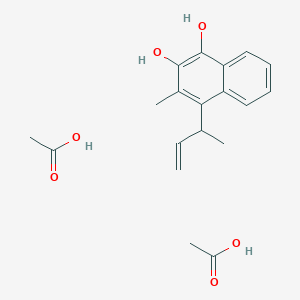
Ditert-butylphosphane;iodomercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butylphosphane;iodomercury is a compound that combines the properties of both phosphines and mercury iodides Phosphines are known for their role as ligands in coordination chemistry, while mercury iodides are recognized for their unique reactivity and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butylphosphane;iodomercury typically involves the reaction of ditert-butylphosphane with mercury iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butylphosphane;iodomercury undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The mercury iodide moiety can participate in substitution reactions, where the iodide is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Substitution: Reagents like halides or other nucleophiles can be used to replace the iodide group.
Major Products
Oxidation: The major product is typically a phosphine oxide.
Substitution: The products depend on the substituent introduced, but common products include various organomercury compounds.
Applications De Recherche Scientifique
Ditert-butylphosphane;iodomercury has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activity.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which Ditert-butylphosphane;iodomercury exerts its effects involves the interaction of the phosphane group with various molecular targets. The mercury iodide moiety can also participate in reactions that modify the activity of the compound. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butylphosphine oxide
- Bis(tri-tert-butylphosphine)palladium
- 2,4-Di-tert-butylphenol
Uniqueness
Ditert-butylphosphane;iodomercury is unique due to its combination of phosphane and mercury iodide properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds that only contain one of these functional groups.
Propriétés
Numéro CAS |
90054-07-2 |
|---|---|
Formule moléculaire |
C8H19HgIP |
Poids moléculaire |
473.71 g/mol |
Nom IUPAC |
ditert-butylphosphane;iodomercury |
InChI |
InChI=1S/C8H19P.Hg.HI/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;;1H/q;+1;/p-1 |
Clé InChI |
UOAMJBRFLGQBJQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)PC(C)(C)C.I[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


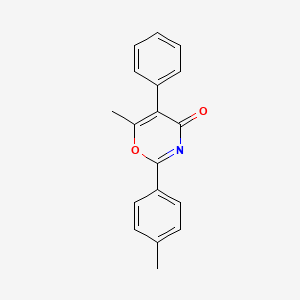

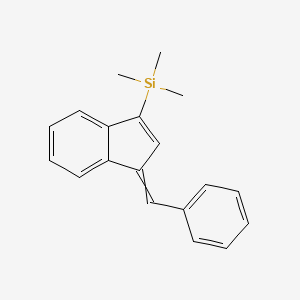

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)

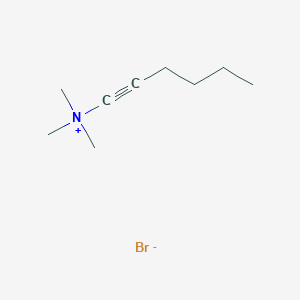
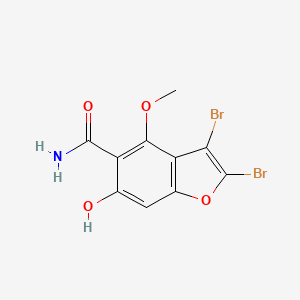

![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
